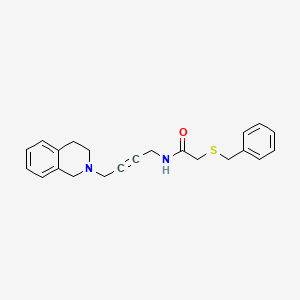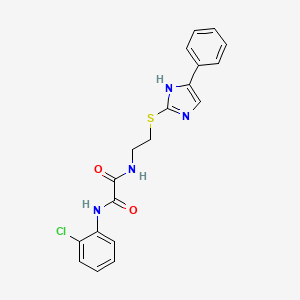![molecular formula C24H15Cl2F3N2O2S B2401881 1'-[(2,4-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione CAS No. 338419-00-4](/img/structure/B2401881.png)
1'-[(2,4-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1'-[(2,4-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione is a useful research compound. Its molecular formula is C24H15Cl2F3N2O2S and its molecular weight is 523.35. The purity is usually 95%.
BenchChem offers high-quality 1'-[(2,4-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-[(2,4-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Improved Synthesis Techniques
- The compound has been synthesized under microwave irradiation, showing advantages in terms of reduced time, higher selectivity, yield, and purity compared to traditional methods. This method involves the condensation of indole-2,3-diones and trifluoromethyl substituted anilines (Dandia, Saha, & Shivpuri, 1997).
Synthesis in Eco-friendly Conditions
- A one-pot, three-component protocol for the synthesis of spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones in an ionic liquid as a recyclable solvent has been developed, offering mild reaction conditions and high product yields (Jain, Sharma, & Kumar, 2013).
Potential Anticonvulsant Applications
- The compound has been synthesized and evaluated for anticonvulsant properties, although most products were found to be inactive in this regard (Rajopadhye & Popp, 1984).
Antimicrobial Properties
- Various derivatives have been synthesized and evaluated for their antimicrobial activities, highlighting the potential use of these compounds in this field (Thadhaney, Sain, Pemawat, & Talesara, 2010).
Structural Characterization
- The structure of a related spiro-indole derivative has been confirmed through spectroscopic studies and suggests a tetrahedral geometry at the spiro carbon atom (Sehgal, Singh, Dandia, & Bohra, 1994).
Novel Spiro Heterocycles Synthesis
- Novel spiro heterocycles have been synthesized using appropriate indol-2,3-diones, showing potential for diverse applications (Jain, Sinha, Bhagat, Errington, & Olsen, 2003).
properties
IUPAC Name |
1'-[(2,4-dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl2F3N2O2S/c25-16-9-8-14(19(26)11-16)12-30-20-7-2-1-6-18(20)23(22(30)33)31(21(32)13-34-23)17-5-3-4-15(10-17)24(27,28)29/h1-11H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJORALIOCJVOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC(=C5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl2F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[(2,4-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

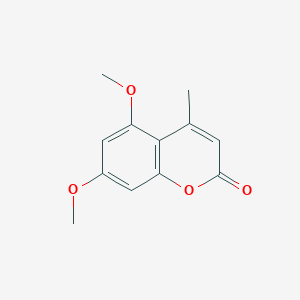
![N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2401799.png)
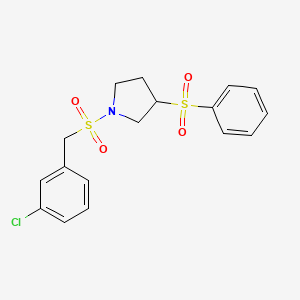
![10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2401806.png)
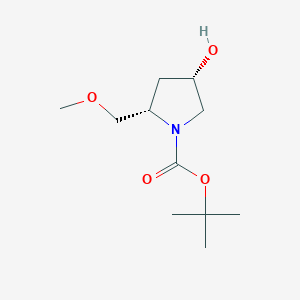
![4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2401809.png)
![Tert-butyl 2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2401810.png)
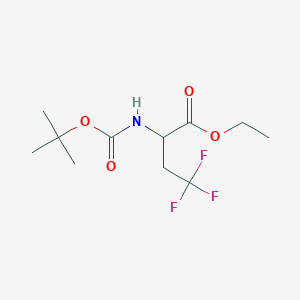
![7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2401812.png)
![(2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2401815.png)
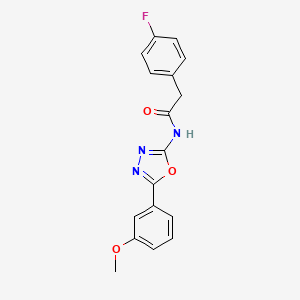
![6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B2401819.png)
